molecular formula C14H23NO5 B8295027 (3,4,5-Trimethoxybenzyl)-(2,2-dimethoxyethyl)amine

(3,4,5-Trimethoxybenzyl)-(2,2-dimethoxyethyl)amine

Cat. No.: B8295027
M. Wt: 285.34 g/mol
InChI Key: LBRAYHOJTGAIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4,5-Trimethoxybenzyl)-(2,2-dimethoxyethyl)amine is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

2,2-dimethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C14H23NO5/c1-16-11-6-10(7-12(17-2)14(11)20-5)8-15-9-13(18-3)19-4/h6-7,13,15H,8-9H2,1-5H3

InChI Key

LBRAYHOJTGAIIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Imine (11c, 14.47 g, 0.05112 mol) was dissolved methanol (100 mL) and NaBH4 (2 g×3) was added over 5 h while stirring the reaction mixture at room temperature. After 3 h the TLC indicated there still was starting material and more NaBH4 (2 g) was added. The reaction did not go to completion leaving 25% of the starting material unreacted. The reaction was quenched with methanol (200 mL) and the reaction mixture was concentrated and then diluted with chloroform (300 μL) and filtered to remove the precipitate. The filtrate was washed with water (4×200 mL), brine (200 mL), dried (Na2SO4), and concentrated. The mixture was dissolved in ethanol (100 mL) and NaBH4 (2.5 g) was added. The reaction was stirred at room temperature for 4 h and then it was heated for 12 h at 80° C. The reaction mixture was diluted with methanol (50 mL) and concentrated. It was then dissolved in chloroform (250 mL) and washed with water (2×300 mL), brine (250 mL), dried (Na2SO4), and concentrated to provide a yellow oil (14.57 g, 100%). 1H NMR (300 MHz CDCl3) 6.47 (s, 2H), 4.39 (t, J=5.4 Hz, 1H), 3.76 (s, 6H), 3.73 (s, 3H), 3.65 (s, 2H), 3.28 (s, 6H), 2.65 (d, J=5.4 Hz, 2H).
Name
Imine
Quantity
14.47 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
25%

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